molecular formula C13H19NO2 B15279263 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol

1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol

Cat. No.: B15279263
M. Wt: 221.29 g/mol
InChI Key: CQGINLIIHGNZIV-UHFFFAOYSA-N
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Description

1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol is an organic compound that features a cyclohexanol moiety linked to a 2-methylpyridin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol typically involves the reaction of 2-methylpyridin-3-ol with cyclohexanone in the presence of a suitable base and a catalyst. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Catalyst: Palladium on carbon or other suitable transition metal catalysts

    Solvent: Tetrahydrofuran (THF) or ethanol

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The pyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

  • 1-(3-Methylpyridin-2-yl)cyclohexan-1-ol
  • 2-Cyclohexen-1-ol, 3-methyl-
  • 1,4-Dihydropyridine derivatives

Uniqueness: 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexanol moiety with a pyridinyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-[(2-methylpyridin-3-yl)oxymethyl]cyclohexan-1-ol

InChI

InChI=1S/C13H19NO2/c1-11-12(6-5-9-14-11)16-10-13(15)7-3-2-4-8-13/h5-6,9,15H,2-4,7-8,10H2,1H3

InChI Key

CQGINLIIHGNZIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OCC2(CCCCC2)O

Origin of Product

United States

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